molecular formula C14H13NO2 B2354173 Methyl 3-cyclopropylquinoline-2-carboxylate CAS No. 2126160-77-6

Methyl 3-cyclopropylquinoline-2-carboxylate

Cat. No.: B2354173
CAS No.: 2126160-77-6
M. Wt: 227.263
InChI Key: CFTVZHXILYNANN-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropylquinoline-2-carboxylate: is a quinoline derivative with a cyclopropyl group attached to the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclopropylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropyl-substituted aniline with a suitable aldehyde, followed by cyclization and esterification .

Industrial Production Methods: Industrial production methods often utilize catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclopropylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-cyclopropylquinoline-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-cyclopropylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)13-11(9-6-7-9)8-10-4-2-3-5-12(10)15-13/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTVZHXILYNANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C=C1C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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